molecular formula C13H17BrN2O3 B2534428 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone CAS No. 1904029-93-1

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone

Cat. No.: B2534428
CAS No.: 1904029-93-1
M. Wt: 329.194
InChI Key: WAMUTGHMLAXKDK-UHFFFAOYSA-N
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Description

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is a complex organic compound that features a bromopyridine moiety linked to a pyrrolidine ring through an ether linkage, and an ethoxyethanone group

Mechanism of Action

The compound also contains a bromine atom, which could potentially undergo a halogen bond interaction with a suitable biological target. Halogen bonding is a type of non-covalent interaction that can influence the binding of a compound to its target .

The compound’s mode of action would depend on its specific interactions with its biological targets. These interactions could lead to changes in the target’s activity, which could then affect various biochemical pathways .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. Factors such as the compound’s solubility, stability, and permeability could affect its ADME properties.

The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the pathways they are involved in .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Preparation Methods

The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through halogenation reactions, where pyridine is treated with bromine under controlled conditions. The next step involves the formation of the ether linkage by reacting the bromopyridine with a suitable pyrrolidine derivative in the presence of a base. Finally, the ethoxyethanone group is introduced through an acylation reaction using ethyl acetate and a suitable catalyst .

Chemical Reactions Analysis

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can undergo various types of chemical reactions, including:

Scientific Research Applications

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone has several scientific research applications:

Comparison with Similar Compounds

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can be compared with other similar compounds, such as:

The unique combination of the bromopyridine, pyrrolidine, and ethoxyethanone moieties in this compound makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-2-18-9-12(17)16-7-5-10(8-16)19-13-11(14)4-3-6-15-13/h3-4,6,10H,2,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMUTGHMLAXKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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